molecular formula C10H8N2O3 B15093962 Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Cat. No.: B15093962
M. Wt: 204.18 g/mol
InChI Key: LVLSSYQWOKAYPU-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate is a quinazolinone derivative known for its diverse applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core with a carboxylate ester group at the 5-position and a keto group at the 4-position. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminobenzoic acid with formamide to form the quinazolinone core, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of fluorescent brightening agents and dyes

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

  • Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides

Comparison: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 4-oxo-3H-quinazoline-5-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-8(6)9(13)12-5-11-7/h2-5H,1H3,(H,11,12,13)

InChI Key

LVLSSYQWOKAYPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CNC2=O

Origin of Product

United States

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